2-Deoxy-2-[(trifluoroacetyl)amino]hexose
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Overview
Description
2-Deoxy-2-[(trifluoroacetyl)amino]hexose is a modified sugar molecule where the hydroxyl group at the second carbon is replaced by a trifluoroacetylated amino group. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-[(trifluoroacetyl)amino]hexose typically involves the trifluoroacetylation of 2-amino-2-deoxyhexose. One common method includes the reaction of 2-amino-2-deoxyhexose with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-[(trifluoroacetyl)amino]hexose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoroacetyl group to an amino group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amino derivatives .
Scientific Research Applications
2-Deoxy-2-[(trifluoroacetyl)amino]hexose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycomimetics.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe for glycosylation pathways.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-[(trifluoroacetyl)amino]hexose involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This modification can inhibit or activate enzymes, alter signal transduction pathways, and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxy-2-[(trifluoroacetyl)amino]glucopyranose
- 2-Deoxy-2-[(trifluoroacetyl)amino]uridine
- 2-Deoxy-2-[(trifluoroacetyl)amino]adenosine
Uniqueness
2-Deoxy-2-[(trifluoroacetyl)amino]hexose is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, binding affinity, and specificity in various applications .
Properties
Molecular Formula |
C8H12F3NO6 |
---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide |
InChI |
InChI=1S/C8H12F3NO6/c9-8(10,11)7(18)12-3(1-13)5(16)6(17)4(15)2-14/h1,3-6,14-17H,2H2,(H,12,18) |
InChI Key |
AIJZHZABXNACMO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)C(F)(F)F)O)O)O)O |
Origin of Product |
United States |
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